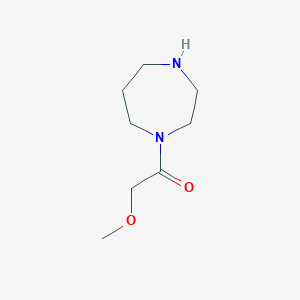
1-(Methoxyacetyl)-1,4-diazepane
Vue d'ensemble
Description
1-(Methoxyacetyl)-1,4-diazepane is a chemical compound that belongs to the class of organic compounds known as diazepanes. Diazepanes are seven-membered heterocyclic compounds containing a nitrogen atom. The specific structure and properties of 1-(Methoxyacetyl)-1,4-diazepane are not directly discussed in the provided papers, but they contribute to the broader understanding of diazepane derivatives and their synthesis, characterization, and reactions.
Synthesis Analysis
The synthesis of diazepane derivatives is a topic of interest due to their potential applications in medicinal chemistry. Paper describes a practical synthesis of a chiral 1,4-diazepane derivative, which is a key intermediate of a Rho–Kinase inhibitor. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. Similarly, paper reports the synthesis of 1,4-diazepanes through the condensation of diphenols with glyoxal or butanedione, followed by reduction. These methods provide insights into the synthesis strategies that could potentially be applied to the synthesis of 1-(Methoxyacetyl)-1,4-diazepane.
Molecular Structure Analysis
The molecular structure of diazepane derivatives is crucial for their chemical behavior and potential applications. Paper provides structural characterization of newly synthesized 1,4-diazepanes, including NMR, IR, and HRMS analyses. The crystal structure analysis revealed that these compounds adopt a twisted chair conformation, which is a common feature of seven-membered rings due to their conformational flexibility.
Chemical Reactions Analysis
The reactivity of diazepane derivatives can lead to a variety of chemical transformations. Paper discusses the photolysis of azidopyridines in the presence of methoxide ions, leading to the formation of 5-methoxy-6H-1,4-diazepines. Subsequent acylation reactions yielded 1-acyl-1H-1,4-diazepines. This demonstrates the potential for functionalization of the diazepane ring. Paper describes the addition of methanol to a diazepine derivative, showcasing the reactivity of the C=C bond in the diazepine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepane derivatives are influenced by their molecular structure. While the specific properties of 1-(Methoxyacetyl)-1,4-diazepane are not detailed in the provided papers, the general properties of diazepanes can be inferred. For instance, the twisted chair conformation mentioned in paper can affect the compound's boiling point, solubility, and stability. The synthesis methods described in papers and suggest that diazepane derivatives can be synthesized under a variety of conditions, which may impact their purity and yield.
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-8(11)10-5-2-3-9-4-6-10/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNVBDAUGUSKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



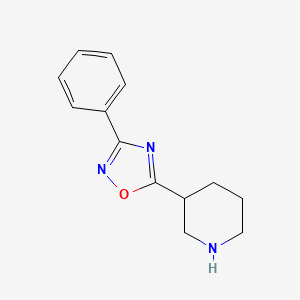
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
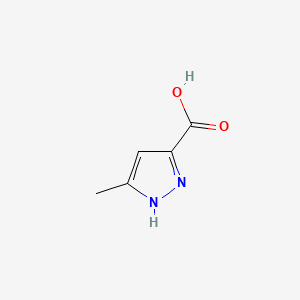
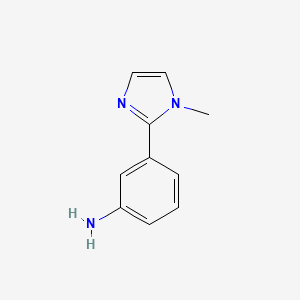
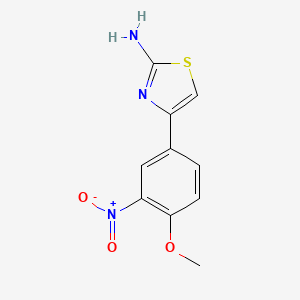
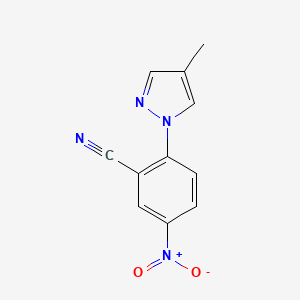
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)
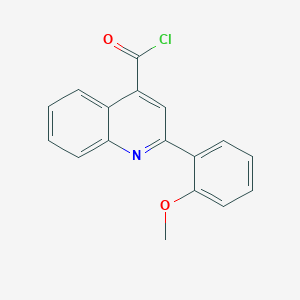
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
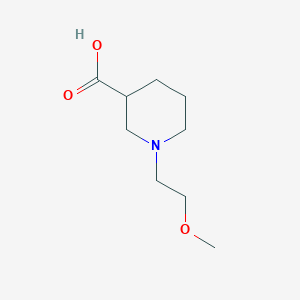
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
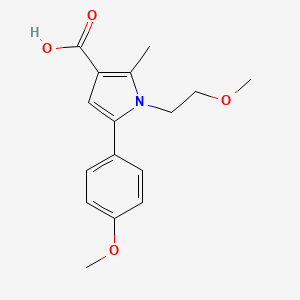
![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)